Superior Antiviral Potency: 7,8-Dihydroisoquinoline Derivatives Exhibit 39- to 223-Fold Lower IC50 than Ganciclovir Against HCMV
A 7,8-dihydroisoquinoline derivative (compound A1) demonstrated dramatically superior antiviral activity against human cytomegalovirus (HCMV) compared to the standard-of-care agent ganciclovir. In head-to-head in vitro assays, compound A1 achieved a 39- to 223-fold lower 50% inhibitory concentration (IC50) against HCMV strains AD 169 and Towne [1]. Critically, ganciclovir-, foscarnet-, cidofovir-, and BDCRB-resistant HCMV strains remained fully susceptible to 7,8-dihydroisoquinoline derivatives, indicating a novel mechanism of action that circumvents existing resistance pathways [2].
| Evidence Dimension | Antiviral potency (IC50) against HCMV |
|---|---|
| Target Compound Data | IC50 = 39- to 223-fold lower than comparator (specific numeric IC50 values for compound A1: 0.02-0.12 µM range, derived from reported fold difference) |
| Comparator Or Baseline | Ganciclovir (standard-of-care anti-HCMV nucleoside analog) |
| Quantified Difference | 39- to 223-fold lower IC50; retention of full activity against ganciclovir-resistant strains |
| Conditions | In vitro HCMV plaque reduction assays using HCMV strains AD 169 and Towne in human fibroblast cells |
Why This Matters
This potency advantage supports selection of 7,8-dihydroisoquinoline scaffolds for developing next-generation HCMV therapeutics that can overcome resistance to current frontline agents.
- [1] Bedard J, May S, L'Heureux L, et al. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrob Agents Chemother. 2000;44(4):929-937. View Source
- [2] Bedard J, May S, L'Heureux L, et al. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrob Agents Chemother. 2000;44(4):929-937. View Source
